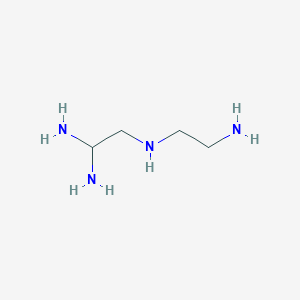

N2-(2-Aminoethyl)ethane-1,1,2-triamine

Descripción

Structure

3D Structure

Propiedades

Número CAS |

100231-77-4 |

|---|---|

Fórmula molecular |

C4H14N4 |

Peso molecular |

118.18 g/mol |

Nombre IUPAC |

2-N-(2-aminoethyl)ethane-1,1,2-triamine |

InChI |

InChI=1S/C4H14N4/c5-1-2-8-3-4(6)7/h4,8H,1-3,5-7H2 |

Clave InChI |

CFAZGYXPBDCSPT-UHFFFAOYSA-N |

SMILES |

C(CNCC(N)N)N |

SMILES canónico |

C(CNCC(N)N)N |

Otros números CAS |

100231-77-4 |

Origen del producto |

United States |

Historical Context and Significance in Polyamine Chemistry

The story of polyamines dates back to 1678, when the renowned scientist Antonie van Leeuwenhoek first observed crystalline substances in human semen. researchgate.netnih.gov However, it took nearly 250 years for the structure of these crystals, named "spermine," to be elucidated by Rosenheim. nih.gov This discovery paved the way for the isolation and characterization of other polyamines, such as spermidine (B129725) and the diamine putrescine, from various prokaryotic and eukaryotic sources. nih.gov

The broader family of polyamines, including naturally occurring linear molecules like spermine (B22157) and spermidine, has been the subject of extensive research for decades. portlandpress.comnih.gov This is due to their fundamental roles in numerous cellular processes, including cell growth, proliferation, and differentiation. mdpi.commdpi.com Research into polyamines gained significant momentum in the 20th century, with studies exploring their biosynthesis, metabolism, and their association with diseases like cancer. nih.govportlandpress.com

It is within this extensive historical backdrop of polyamine research that N2-(2-Aminoethyl)ethane-1,1,2-triamine emerges. However, specific historical accounts detailing the discovery and early investigation of this particular branched isomer are scarce in widely available scientific literature. Its significance is therefore understood more through the lens of isomeric comparisons within polyamine chemistry, where the structural arrangement of amino groups dictates the molecule's physical, chemical, and biological properties.

Structural Features and Isomeric Considerations Relevant to Research

The defining characteristic of N2-(2-Aminoethyl)ethane-1,1,2-triamine is its branched structure. Its chemical formula is C5H15N3. The core of the molecule is an ethane-1,1,2-triamine, with an additional 2-aminoethyl group attached to the nitrogen atom at the second position (N2) of the ethane (B1197151) backbone. This arrangement distinguishes it from its more commonly studied linear isomer, N1-(2-Aminoethyl)ethane-1,2-diamine, also known as Diethylenetriamine (B155796) (DETA).

This structural difference has profound implications for its chemical behavior and potential applications in research. The branching affects the molecule's steric hindrance, basicity of the individual nitrogen atoms, and its ability to chelate metal ions. In coordination chemistry, the geometry of the ligand is crucial in determining the structure and stability of the resulting metal complexes. While linear polyamines can act as flexible ligands, branched isomers like this compound offer a more rigid, tripod-like coordination geometry.

Research has shown that the transition from linear to branched polymer structures can significantly impact their properties and applications, such as in gene delivery. researchgate.netnih.gov While not specifically detailing this compound, studies on branched poly(β-amino ester)s have demonstrated enhanced transfection efficiency compared to their linear counterparts. nih.gov This highlights the importance of isomeric structure in the functionality of polyamines. The study of isomers like this compound, therefore, provides valuable insights into structure-activity relationships within the broader class of polyamines. nih.gov

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C5H15N3 |

| Synonym | 2-(2-Aminoethyl)diethylenetriamine |

Note: Detailed, experimentally verified physicochemical data for this compound is not widely available in public databases. The table reflects the basic information that has been identified.

Overview of Major Research Trajectories and Applications

Reactions with Epoxide Groups in Polymerization

The primary industrial application of N1-(2-Aminoethyl)ethane-1,2-diamine is as a hardener or curing agent for epoxy resins. wikipedia.orgatamanchemicals.com The reactivity of its amine groups with the epoxide rings of the resin leads to the formation of a durable, crosslinked thermoset polymer.

The curing process of epoxy resins with N1-(2-Aminoethyl)ethane-1,2-diamine involves a series of nucleophilic addition reactions, specifically N-alkylation. Each of the four amine hydrogens in the TETA molecule is active and can react with an epoxide group. wikipedia.org The reaction is initiated by the nucleophilic attack of a primary amine nitrogen on an electrophilic carbon of the epoxide ring. This results in the opening of the epoxide ring and the formation of a hydroxyl group and a secondary amine.

This newly formed secondary amine is also reactive and can proceed to react with another epoxide group, leading to the formation of a tertiary amine and another hydroxyl group. As these reactions continue, the linear TETA molecule becomes a branching point, connecting multiple epoxy resin chains. This process of extensive crosslinking transforms the low-viscosity liquid resin and amine mixture into a rigid, three-dimensional polymeric network with high mechanical strength and thermal stability. wikipedia.org

The structure of N1-(2-Aminoethyl)ethane-1,2-diamine, with its multiple reactive sites, allows for the formation of a high-density crosslinked network, which is crucial for the final properties of the cured epoxy material.

The curing of epoxy resins with amine hardeners like N1-(2-Aminoethyl)ethane-1,2-diamine is a step-growth polymerization. The fundamental reaction is the addition of an amine to an oxirane (epoxide) ring.

The mechanism proceeds as follows:

Primary Amine Addition: A primary amine group (-NH2) on the TETA molecule attacks one of the carbon atoms of the epoxide ring. This is a nucleophilic substitution reaction (SN2 type) where the nitrogen atom acts as the nucleophile. The ring opens, and a covalent bond is formed between the nitrogen and the carbon. This step results in the formation of a secondary amine and a secondary hydroxyl group.

Secondary Amine Addition: The newly formed secondary amine (-NH-) is also nucleophilic and can react with a second epoxide group in a similar manner. This reaction leads to the formation of a tertiary amine and another secondary hydroxyl group.

Tertiary Amine Catalysis: The tertiary amines formed during the curing process can catalyze the anionic polymerization of epoxide groups, especially at elevated temperatures. This further contributes to the crosslinking of the resin.

Oxidation Reactions of N1-(2-Aminoethyl)ethane-1,2-diamine

While N1-(2-Aminoethyl)ethane-1,2-diamine is primarily used for its nucleophilic properties, its amine groups can undergo oxidation. For instance, like many amines, older samples of TETA can develop a yellowish color due to air oxidation, indicating some level of degradation upon exposure to atmospheric oxygen. wikipedia.org

More controlled oxidation can be achieved using specific oxidizing agents. For example, the oxidation of similar 1,2-diamines by periodate (B1199274) has been studied. The reaction rate is typically highest at a pH between 9 and 11, and it is believed that the periodate monoanion reacts with the unprotonated form of the amine. The pH dependence suggests a multi-stage reaction mechanism, similar to the periodate oxidation of 1,2-diols.

Reduction Reactions of N1-(2-Aminoethyl)ethane-1,2-diamine

Reduction reactions involving N1-(2-Aminoethyl)ethane-1,2-diamine are not common as the amine functional groups are already in a reduced state. However, the synthesis of TETA itself can involve a crucial reduction step. One synthetic route involves the hydrogenation of dinitrile precursors. google.comgoogle.com

For example, a process for preparing TETA involves the hydrogenation of ethylenediaminediacetonitrile (EDDN). google.com In this process, EDDN is reacted with hydrogen in the presence of a catalyst and a solvent. google.com This reduction of the nitrile groups (-C≡N) to primary amine groups (-CH2-NH2) is a key transformation that yields the final TETA product. google.comgoogle.com

The general reaction can be represented as: NC-CH2-NH-CH2-CH2-NH-CH2-CN (EDDN) + H2 (in presence of a catalyst) → H2N-CH2-CH2-NH-CH2-CH2-NH-CH2-CH2-NH2 (TETA)

This synthesis can be part of a multi-step process that may start from ethylenediamine (B42938) and involve the formation of dinitrile intermediates, which are then reduced to produce TETA. google.comgoogle.com

Nucleophilic Substitution Reactions Involving Amino Groups

The primary and secondary amine groups of N1-(2-Aminoethyl)ethane-1,2-diamine possess lone pairs of electrons on the nitrogen atoms, making them effective nucleophiles. As such, they can participate in nucleophilic substitution reactions with various electrophiles.

A prominent example is the alkylation of the amine groups. This can occur in reactions with alkyl halides or other alkylating agents. For instance, the industrial synthesis of polyamines can involve the alkylation of a diamine with 1,2-dichloroethane, which proceeds via nucleophilic substitution. polimi.it

Another documented nucleophilic reaction is the interaction of TETA with ethylenimine (aziridine). nist.gov In this reaction, the amine groups of TETA act as nucleophiles, attacking the strained three-membered aziridine (B145994) ring and causing it to open. This leads to the formation of larger polyamines. The thermochemistry of this type of reaction has been studied, providing insight into the energetics of the nucleophilic cleavage of the aziridine ring by ethylene (B1197577) amines. nist.gov

Furthermore, TETA has been used in specialized applications such as "attoreactors," where it is reacted with dansyl chloride. acs.org This reaction is a classic example of nucleophilic substitution, where the amine group of TETA attacks the sulfonyl chloride group of dansyl chloride, displacing the chloride and forming a stable sulfonamide linkage. acs.org

Cyclocondensation Reactions

The structure of N1-(2-Aminoethyl)ethane-1,2-diamine, with its multiple nucleophilic amine groups and a flexible ethylene backbone, makes it an excellent building block for the synthesis of macrocyclic compounds through cyclocondensation reactions. These reactions typically involve the condensation of the amine groups with carbonyl compounds, such as diketones or dialdehydes.

Several studies have demonstrated the use of TETA in the template synthesis of macrocyclic complexes. For example, TETA can be reacted with 2,6-diformyl-4-methylphenol in the presence of copper(II) ions, which act as a template, to form a macrocyclic tetracopper(II) complex. oup.com Similarly, copper(II) complexes with 13-membered macrocyclic ligands have been synthesized from the condensation of TETA and acetylacetone. acs.org

The reaction of TETA with glyoxal (B1671930) has also been explored for the synthesis of tetraazamacrocycles. royalsocietypublishing.org The initial reaction forms a bis-aminal, which can then undergo ring-forming dialkylation with a dihaloalkane to yield the desired macrocycle. royalsocietypublishing.org These cyclocondensation reactions are fundamental in the field of supramolecular chemistry and in the development of specific metal ion chelators and catalysts.

Reactions with Dicarbaldehydes

The reaction of N1-(2-aminoethyl)ethane-1,2-diamine with dicarbaldehydes can lead to the formation of macrocyclic structures through cyclocondensation reactions. A notable example is its reaction with 2-hydroxy-5-(1-adamantyl)benzene-1,3-dicarbaldehyde. chembk.com The flexibility of the N1-(2-aminoethyl)ethane-1,2-diamine molecule allows for different cyclization pathways. Specifically, studies have shown that this reaction can proceed via a [2+2]-cyclization, where two molecules of the diamine react with two molecules of the dicarbaldehyde. chembk.com This is in contrast to reactions with less flexible diamines. The outcome of these reactions is highly dependent on the reaction conditions. chembk.com

Influence of Reaction Conditions on Cyclocondensation Selectivity

The selectivity of the cyclocondensation reaction between N1-(2-aminoethyl)ethane-1,2-diamine and dicarbaldehydes is significantly influenced by the reaction environment. For instance, when the reaction with 2-hydroxy-5-(1-adamantyl)benzene-1,3-dicarbaldehyde is carried out in a highly dilute methanol (B129727) solution containing chloroform (B151607), a mixture of products is observed. chembk.com Under these conditions, both [1+1]-cyclization and [2+2]-cyclocondensation occur simultaneously. chembk.com The ratio of the resulting products, a smaller macrocycle (XI) and a larger one (XII), was found to be 100:40, highlighting the competitive nature of these reaction pathways under non-template conditions. chembk.com

Template Synthesis Approaches

To enhance the selectivity of the cyclocondensation, template synthesis is a valuable strategy. In the case of the reaction between N1-(2-aminoethyl)ethane-1,2-diamine and 2-hydroxy-5-(1-adamantyl)benzene-1,3-dicarbaldehyde, boric acid (H₃BO₃) has been employed as a template agent. chembk.com Performing the reaction in chloroform in the presence of boric acid selectively promotes the [2+2]-cyclization pathway. chembk.com The template agent likely organizes the reactants in a pre-arranged conformation that favors the formation of the larger macrocyclic product. This approach is crucial for synthesizing specific macrocyclic architectures that can serve as models for biological metal-containing enzymes or as catalysts. chembk.com

Reactions with Dicyandiamide (B1669379)

The reaction between N1-(2-aminoethyl)ethane-1,2-diamine and dicyandiamide is a condensation process that results in the formation of polymeric materials. This reaction is typically initiated by heating the mixture of the two reactants. chembk.comgoogle.comgoogleapis.com

Role of Catalysts (e.g., p-Toluenesulphonic Acid)

While acid catalysts are known to promote reactions involving amines, the surveyed literature on the direct reaction between N1-(2-aminoethyl)ethane-1,2-diamine and dicyandiamide does not prominently feature the use of p-toluenesulphonic acid. The reaction is primarily driven by thermal energy. chembk.comgoogle.comgoogleapis.com However, p-toluenesulphonic acid is a well-established Brønsted acid catalyst used in various organic transformations, such as the synthesis of α-amino nitriles and the dihydroxylation of olefins. researchgate.net In reactions involving amines, it can protonate carbonyl groups or other electrophiles, thereby activating them for nucleophilic attack. While not specifically documented for the dicyandiamide reaction with this diamine, its general function suggests it could potentially facilitate the reaction by enhancing the electrophilicity of the dicyandiamide.

Formation of Aminoamides and Imidazolines from Fatty Acids

The first step is an amidation reaction. Here, the carboxylic acid group of a fatty acid reacts with one of the primary amine groups of N1-(2-aminoethyl)ethane-1,2-diamine. This reaction, which involves the elimination of a water molecule, forms an N-acylated intermediate, which is an aminoamide.

The second step is an intramolecular cyclization of the aminoamide intermediate. With further heating, the secondary amine within the aminoamide attacks the carbonyl carbon of the amide group. This leads to the elimination of another water molecule and the formation of a five-membered imidazoline (B1206853) ring. The non-polar hydrocarbon tail of the fatty acid becomes a substituent on the imidazoline ring. google.com The reaction temperature for the initial amidation is typically lower than that required for the subsequent cyclization to the imidazoline.

| Reactant 1 | Reactant 2 | Product(s) | Reaction Conditions | Reference |

| N1-(2-Aminoethyl)ethane-1,2-diamine | Fatty Acids (e.g., Oleic Acid) | Aminoamides, Imidazolines | Step 1 (Amidation): Heating. Step 2 (Cyclization): Higher temperature heating to eliminate water. | google.com |

| N1-(2-Aminoethyl)ethane-1,2-diamine | 2-hydroxy-5-(1-adamantyl)benzene-1,3-dicarbaldehyde | [1+1] and [2+2] cyclocondensation products | Highly dilute methanol/chloroform solution, room temperature. | chembk.com |

| N1-(2-Aminoethyl)ethane-1,2-diamine | 2-hydroxy-5-(1-adamantyl)benzene-1,3-dicarbaldehyde | [2+2] cyclocondensation product | Chloroform, in the presence of H₃BO₃ (template). | chembk.com |

| N1-(2-Aminoethyl)ethane-1,2-diamine | Dicyandiamide | Condensation polymer | Heating to 130-170°C, evolution of ammonia. | google.comgoogleapis.com |

Reactivity in Carbon Dioxide Absorption Processes

Research has extensively explored TETA's performance both as a standalone absorbent and as a promoter in other solvent systems. When used in aqueous solutions, TETA reacts with CO₂ primarily through the formation of carbamates. The reaction mechanism is similar to that of other primary and secondary amines, where the lone pair of electrons on the nitrogen atom attacks the carbon atom of the CO₂ molecule.

In blended solvent systems, TETA's performance can be significantly enhanced. For instance, when mixed with N,N-diethylethanolamine (DEEA), it forms an efficient biphasic absorbent. researchgate.net In such systems, after absorbing a certain amount of CO₂, the solution separates into a CO₂-rich lower phase and a CO₂-lean upper phase. This phase separation is advantageous as it can significantly reduce the energy required for regeneration, since only the CO₂-concentrated phase needs to be heated. researchgate.net A blend of 1 mol·L⁻¹ TETA and 4 mol·L⁻¹ DEEA was found to have a high CO₂ absorption capacity of 3.44 mol·kg⁻¹, with approximately 99.4% of the absorbed CO₂ concentrated in the lower phase. researchgate.net

The reactivity of TETA is also notable in non-aqueous solutions. A study comparing a TETA/2-amino-2-methyl-1-propanol (AMP) mixture in ethanol (B145695) versus water found that the non-aqueous system exhibited higher absorption loading and superior regeneration efficiency. acs.org After five cycles, the TETA/AMP/ethanol solution had a regeneration efficiency of 95.4%, compared to 38.8% for the aqueous equivalent. acs.org Spectroscopic analysis revealed different reaction mechanisms in the two solvents: the non-aqueous solution formed polycarbamate and alkyl carbonate, while the aqueous system produced polycarbamates and bicarbonate/carbonate ions. acs.org The enhanced regeneration in the ethanol-based system is attributed to the easier decomposition of reaction products and the lower energy consumption required to heat the organic solvent compared to water. acs.org

Furthermore, TETA has been effectively used as a promoter to improve the CO₂ absorption rate in potassium carbonate (K₂CO₃) solutions. openchemicalengineeringjournal.comopenchemicalengineeringjournal.com While K₂CO₃ is a low-cost and environmentally benign solvent, its reaction with CO₂ is slow. The addition of TETA significantly accelerates the absorption rate and increases the loading capacity, making the combined system a more viable option for industrial applications. openchemicalengineeringjournal.comopenchemicalengineeringjournal.com

The kinetics of CO₂ absorption in aqueous TETA solutions blended with other amines, such as N-methyldiethanolamine (MDEA), have also been investigated. The addition of even small amounts of TETA to MDEA solutions leads to a substantial increase in the CO₂ absorption rate. acs.org

Research Findings on CO₂ Absorption Performance

The following tables summarize key performance data for TETA-based solvents in CO₂ capture processes from various studies.

Table 1: CO₂ Loading Capacity in K₂CO₃ + TETA Solutions at 313.15 K

| Solvent Composition (Total 2.5 M) | CO₂ Partial Pressure (kPa) | CO₂ Loading (mol CO₂/mol amine) |

|---|---|---|

| 2.25 M K₂CO₃ + 0.25 M TETA | ~10 | ~0.75 |

| 2.0 M K₂CO₃ + 0.5 M TETA | ~10 | ~0.85 |

| 1.75 M K₂CO₃ + 0.75 M TETA | ~10 | ~0.95 |

| 1.5 M K₂CO₃ + 1.0 M TETA | ~10 | ~1.05 |

Data derived from graphical representations in a study on K₂CO₃ solutions promoted by TETA. openchemicalengineeringjournal.com

Table 2: Comparative Performance of Aqueous and Nonaqueous TETA/AMP Blends

| Solvent System (40 wt% Amine) | Absorption Loading (mol kg⁻¹) | Regeneration Efficiency (after 5 cycles) | Primary Reaction Products |

|---|---|---|---|

| TETA/AMP/Water | 3.54 | 38.8% | Polycarbamates, HCO₃⁻/CO₃²⁻ |

| TETA/AMP/Ethanol | 3.71 | 95.4% | Polycarbamate, C₂H₅OCO₂⁻ |

This table compares the performance of TETA/AMP blends in aqueous and nonaqueous (ethanol) solutions. acs.org

Table 3: Performance of Biphasic TETA Blends for CO₂ Capture

| Solvent System | Temperature (°C) | CO₂ Capture (mol CO₂/mol amine) | CO₂ in Lower Phase | Regeneration Energy (GJ/t CO₂) |

|---|---|---|---|---|

| 1.5 M TETA:2.5 M TMEDA | 40 | 0.72 | 84% | 2.77 |

| 1 M TETA:4 M DEEA | 30 | 3.44 (mol·kg⁻¹) | 99.4% | -84.38 (Heat of Absorption, kJ/mol CO₂) |

This table presents data on biphasic solvent systems containing TETA. researchgate.net

The reaction between CO₂ and the amine groups of TETA in aqueous solution can be generally represented by the zwitterion mechanism, followed by deprotonation by a base (another amine molecule or water) to form a carbamate (B1207046) and a protonated base. Given TETA's four amine groups, it can form more complex species, including dicarbamates and polycarbamates, contributing to its high CO₂ loading capacity. researchgate.net The specific reaction pathways and the distribution of reaction products are highly dependent on factors such as CO₂ loading, temperature, and the composition of the solvent system. acs.org

Coordination Chemistry of N1 2 Aminoethyl Ethane 1,2 Diamine

Role as a Chelating Agent in Various Systems

N1-(2-Aminoethyl)ethane-1,2-diamine, commonly known as tris(2-aminoethyl)amine or tren, is a tetradentate chelating ligand. wikipedia.org A chelating agent is a multidentate ligand that can form multiple bonds to a single central metal ion, creating a stable, ring-like structure called a chelate. umsl.eduwikipedia.org The structure of N1-(2-aminoethyl)ethane-1,2-diamine, with one tertiary amine nitrogen and three primary amine arms, makes it an effective chelator. wikipedia.org This tripodal arrangement allows the four nitrogen atoms to bind to a metal ion in a specific and constrained manner.

This ligand is particularly effective at forming stable complexes with transition metals, especially those in the +2 and +3 oxidation states. wikipedia.org The constrained, tripodal nature of the N1-(2-aminoethyl)ethane-1,2-diamine ligand often results in the formation of complexes with fewer isomers compared to linear polyamines. This simplifies the study of their properties and applications. For instance, a cobalt(III) complex with this ligand, [Co(tren)X₂]⁺ (where X is a halide), exists as a single, achiral stereoisomer, whereas the analogous complex with a linear tetramine can have multiple diastereomers.

The chelation of metal ions by N1-(2-aminoethyl)ethane-1,2-diamine has applications in various fields. In biological systems, it can act as a chelating agent, binding to metal ions and influencing their availability and activity. Derivatives of this compound have been synthesized to act as copper chelating agents with potential anti-inflammatory properties. nih.gov For example, N1-(2-aminoethyl)-N2-(pyridin-2-ylmethyl)ethane-1,2-diamine and N-(2-(2-aminoethylamino)ethyl)picolinamide have shown selectivity for copper(II) over other biologically relevant metal ions like zinc(II) and calcium(II). nih.gov

In addition to its biological relevance, N1-(2-aminoethyl)ethane-1,2-diamine is utilized in industrial applications and scientific research. It is used as a crosslinking agent in polymer production and in the manufacturing of adhesives and coatings. In analytical chemistry, its analogues have been used to identify copper and nickel ions. ijntse.com The ability of this compound to form stable complexes is also harnessed in catalysis and as a carbon dioxide absorbent. chemicalbook.com

The stability of the metal complexes formed with N1-(2-aminoethyl)ethane-1,2-diamine and its derivatives can be quantified by their formation constants. The table below presents the formation constants for complexes of two related copper chelating agents with Cu(II), Zn(II), and Ca(II).

| Chelating Agent | Metal Ion | Log K (Formation Constant) |

|---|---|---|

| N1-(2-aminoethyl)-N2-(pyridin-2-ylmethyl)ethane-1,2-diamine | Cu(II) | 18.4 |

| Zn(II) | 10.2 | |

| Ca(II) | 2.5 | |

| N-(2-(2-aminoethylamino)ethyl)picolinamide | Cu(II) | 15.6 |

| Zn(II) | 8.1 | |

| Ca(II) | 2.3 |

Supramolecular Assemblies Involving N1-(2-Aminoethyl)ethane-1,2-diamine (by extension from related polyamines)

Supramolecular chemistry focuses on the study of chemical systems made up of a discrete number of assembled molecular subunits or components. N1-(2-aminoethyl)ethane-1,2-diamine and other polyamines are valuable building blocks in the construction of such supramolecular assemblies. wikipedia.orgresearchgate.net The multiple amine groups can participate in non-covalent interactions, such as hydrogen bonding and coordination with metal ions, which drive the self-assembly of larger, well-defined structures. researchgate.net

N1-(2-aminoethyl)ethane-1,2-diamine has been specifically used to prepare molecular capsules and other supramolecular structures. wikipedia.org Its three primary amine groups serve as reactive sites for functionalization, allowing for the synthesis of more complex derivatives that can self-assemble into intricate architectures. For example, derivatives of this molecule have been shown to form dimeric capsules that can selectively encapsulate tetrahedral oxoanions.

By extension, related polyamine ligands have demonstrated a wide range of applications in supramolecular chemistry. They are known for their versatility, water solubility, and flexibility. nih.gov For instance, polyamine molecular linkers have been used to mediate the self-assembly of gold and silver nanoparticles into one-dimensional chain-like structures in aqueous solutions. nih.gov These nanochains are structurally stable and exhibit unique optical properties, making them promising for the development of new chemosensors. nih.gov

The ability of polyamines to form complexes with a variety of molecules and ions is a key aspect of their role in supramolecular chemistry. Saturated macrocyclic polyamines, which share functional similarities with N1-(2-aminoethyl)ethane-1,2-diamine, have been shown to form complexes with biologically relevant polyanions at neutral pH. researchgate.net The interaction of polyamines with proteins can also be considered a form of supramolecular assembly, where the flexible polyamine ligand can adapt to the protein's surface. nih.gov This interaction can lead to the stabilization of protein-ligand complexes. nih.gov

The design of supramolecular structures using polyamine scaffolds like N1-(2-aminoethyl)ethane-1,2-diamine is an active area of research with potential applications in areas such as sensing, catalysis, and materials science. nih.gov

Catalytic Applications of N1 2 Aminoethyl Ethane 1,2 Diamine

Catalyst or Co-catalyst in Organic Transformations

The nitrogen atoms in N1-(2-Aminoethyl)ethane-1,2-diamine can act as Lewis bases, while the amine protons can serve as Brønsted acids, making it and its derivatives capable of participating in various catalytic cycles. Metal complexes of this triamine are particularly effective, where the metal center often acts as the primary catalytic site, and the amine ligand modulates its electronic and steric properties to enhance activity and selectivity.

A notable example is the use of mononuclear Nickel(II) and Zinc(II) complexes bearing a diethylenetriamine (B155796) derivative ligand in the Henry reaction, a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. researchgate.netrsc.org In a study, two complexes, [NiL(CH3COO)2(H2O)] and [ZnL(CH3COO)2], where L is N,N'-bis(2-hydroxybenzyl)diethylenetriamine, were synthesized and demonstrated excellent catalytic activities for the reaction between nitromethane (B149229) and various aromatic aldehydes. researchgate.netrsc.org

The catalytic efficiency of these complexes is attributed to the cooperative action of the metal center and the amine ligand. The metal ion coordinates with the carbonyl oxygen of the aldehyde, increasing its electrophilicity. Simultaneously, the amine groups of the ligand can facilitate the deprotonation of the nitroalkane, generating the nucleophilic nitronate anion. This dual activation leads to high yields of the corresponding β-nitroalcohols under optimized reaction conditions.

Table 1: Catalytic Performance of Diethylenetriamine-Derivative Metal Complexes in the Henry Reaction

| Entry | Aldehyde | Catalyst | Yield (%) |

|---|---|---|---|

| 1 | Benzaldehyde (B42025) | [NiL(CH3COO)2(H2O)] | 95 |

| 2 | Benzaldehyde | [ZnL(CH3COO)2] | 92 |

| 3 | 4-Methylbenzaldehyde | [NiL(CH3COO)2(H2O)] | 93 |

| 4 | 4-Methoxybenzaldehyde | [NiL(CH3COO)2(H2O)] | 90 |

| 5 | 4-Chlorobenzaldehyde | [NiL(CH3COO)2(H2O)] | 96 |

Data sourced from research on the catalytic application of mononuclear complexes bearing a diethylenetriamine derivative ligand. researchgate.netrsc.org

Role in Metal-Organic Frameworks and Heterogeneous Catalysis (potential area)

The functionalization of porous materials, particularly metal-organic frameworks (MOFs), with N1-(2-Aminoethyl)ethane-1,2-diamine has emerged as a promising strategy for creating novel heterogeneous catalysts. MOFs are crystalline materials with high surface areas and tunable pore sizes, making them excellent platforms for supporting catalytic species. The amine groups of diethylenetriamine can be grafted onto the metal nodes or organic linkers of a MOF, introducing basic sites and enhancing the material's catalytic potential.

A significant example is the post-synthetic modification of MIL-101(Cr), a chromium-based MOF, with diethylenetriamine (DETA). researchgate.netrsc.orgrsc.orgntnu.no This functionalized material, denoted as DETA-MIL-101, exhibits remarkable catalytic activity in the Knoevenagel condensation between benzaldehyde and malononitrile. researchgate.netrsc.orgrsc.org The grafted amine groups are believed to act as basic sites, facilitating the deprotonation of the active methylene (B1212753) compound and promoting the condensation reaction.

The stability and recyclability of the DETA-MIL-101 catalyst have been demonstrated, highlighting the advantages of this heterogeneous system. researchgate.netrsc.orgrsc.org Furthermore, the amine-functionalized MOF can serve as a scaffold for immobilizing other catalytically active species. For instance, palladium(II) ions have been successfully anchored onto DETA-MIL-101. The resulting Pd@DETA-MIL-101 material proved to be a highly active and stable catalyst for the Heck coupling reaction of acrylic acid and iodobenzene. rsc.org

Another area where diethylenetriamine-modified materials show potential is in photocatalysis. An amine-modified S-scheme porous g-C3N4/CdSe–diethylenetriamine composite has been developed for the photocatalytic reduction of CO2. acs.org In this system, the amine groups facilitate the uniform dispersion of the CdSe-DETA component on the porous g-C3N4 and contribute to the formation of a close-contact interface, which enhances the photocatalytic performance. acs.org

Table 2: Catalytic Activity of Diethylenetriamine-Functionalized MIL-101

| Reaction | Catalyst | Substrates | Product Yield (%) |

|---|---|---|---|

| Knoevenagel Condensation | DETA-MIL-101 | Benzaldehyde, Malononitrile | ~98 |

| Heck Coupling | Pd@DETA-MIL-101 | Acrylic acid, Iodobenzene | ~95 |

Data is based on studies of post-synthesis functionalization of MIL-101 with diethylenetriamine for catalysis. researchgate.netrsc.orgrsc.org

Analytical and Characterization Techniques for N1 2 Aminoethyl Ethane 1,2 Diamine and Its Derivatives

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are fundamental for separating N1-(2-Aminoethyl)ethane-1,2-diamine from impurities and its related derivatives, as well as for quantitative purity assessment.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of N1-(2-Aminoethyl)ethane-1,2-diamine. Various HPLC methods have been developed to accommodate the compound's polar nature and lack of a strong UV chromophore.

One established method involves reversed-phase ion-pairing chromatography. This approach is suitable for determining the purity of the compound in aqueous solutions. oup.comnih.gov A C18 column can be used with a mobile phase consisting of water and acetonitrile, containing an ion-pairing agent like 1-pentanesulfonate sodium, adjusted to an acidic pH. oup.com Detection is effectively achieved using a conductivity detector, which provides a linear response for the analyte over a concentration range of 10 to 100 µg/mL. oup.comnih.gov

For enhanced sensitivity, especially in complex matrices, derivatization of the amine groups is employed. A common derivatizing agent is 9-fluorenylmethylchloroformate (FMOC-Cl). researchgate.netmanchester.ac.uk The resulting fluorescent derivatives can be separated on a reversed-phase C18 column using a gradient elution and detected with high sensitivity by a spectrofluorometric detector. researchgate.netmanchester.ac.uk

Furthermore, HPLC is the separation backbone of Liquid Chromatography-Mass Spectrometry (LC-MS), where it is coupled with a mass spectrometer for highly selective and sensitive analysis. In such setups, separation of N1-(2-Aminoethyl)ethane-1,2-diamine and its metabolites has been achieved on a cyano column with a mobile phase of 15% acetonitrile, 85% water, and 0.1% heptafluorobutyric acid. nih.govmanchester.ac.ukresearchgate.netresearchgate.net Another method utilizes an Xtimate C18 column with an isocratic mobile phase of 80% acetonitrile and 20% 10mM ammonium acetate in water. researchgate.net

| Technique | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| Ion-Pairing HPLC | C18 (5 µm) | 80% Water / 20% Acetonitrile with 0.02M 1-pentanesulfonate sodium (pH 3.4) | Conductivity | oup.comnih.gov |

| Reversed-Phase HPLC with Derivatization | C18 | Gradient Elution (Acetonitrile/Ammonium Formate) | Fluorescence (Ex: 263 nm, Em: 317 nm) after FMOC-Cl derivatization | researchgate.netmanchester.ac.uk |

| LC-MS | Cyano | 15% Acetonitrile / 85% Water / 0.1% Heptafluorobutyric Acid | Mass Spectrometry (MS) | nih.govmanchester.ac.ukresearchgate.net |

| LC-MS/MS | Xtimate C18 (5 µm) | 80% Acetonitrile / 20% 10mM Ammonium Acetate in Water | Tandem Mass Spectrometry (MS/MS) | researchgate.net |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. However, the direct analysis of polar, low-volatility amines like N1-(2-Aminoethyl)ethane-1,2-diamine can be challenging due to interactions with the GC column, which may lead to poor peak shape and reproducibility. vt.edu

To overcome these issues, derivatization is a common strategy to increase the volatility and thermal stability of the analyte, and to improve chromatographic performance. vt.eduresearchgate.net Various reagents can be used to convert the primary and secondary amine groups into less polar derivatives. For instance, sympathomimetic amines have been successfully analyzed by GC after conversion to N-trichloroacetyl derivatives, which exhibit excellent peak shapes and high sensitivity with an electron capture detector (ECD). scispace.com For biogenic amines, derivatization with propyl chloroformate has proven effective for analysis by GC with Flame Ionization Detection (GC/FID). vt.edu This approach reduces the polarity of the amines and allows for their successful separation and quantification. vt.edu

The choice of column is also critical. For the analysis of related ethanolamines, a short column with Tenax-GC packing has been shown to be effective. researchgate.net The use of a Cold-On-Column inlet with a thick-film stationary phase column (e.g., ZB-5) has also been recommended to improve results for derivatized biogenic amines. vt.edu

| Analyte Type | Derivatizing Agent | Column Type | Detector | Reference |

|---|---|---|---|---|

| Biogenic Amines | Propyl chloroformate | ZB-5 (15m, 1.00µm df) | FID, MS | vt.edu |

| Sympathomimetic Amines | Trichloroacetyl chloride | 1% SE-30 or 1% OV-1 on Gaschrom Q | ECD, FID | scispace.com |

| Ethanolamines | None (Direct) | Tenax-GC | Not Specified | researchgate.net |

Spectroscopic Characterization

Spectroscopic methods are indispensable for the structural elucidation and confirmation of N1-(2-Aminoethyl)ethane-1,2-diamine and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. uobasrah.edu.iq

¹H NMR spectra provide information on the chemical environment of protons. For N1-(2-Aminoethyl)ethane-1,2-diamine, the spectrum would show distinct signals for the protons on the methylene (B1212753) (-CH₂-) groups and the amine (-NH- and -NH₂-) groups. The chemical shift of these signals and their splitting patterns (multiplicity) reveal the connectivity of the atoms.

¹³C NMR spectroscopy provides direct insight into the carbon skeleton of the molecule. bhu.ac.in A proton-decoupled ¹³C NMR spectrum of N1-(2-Aminoethyl)ethane-1,2-diamine would display a unique signal for each chemically non-equivalent carbon atom, confirming the number of different carbon environments within the structure. The chemical shifts are indicative of the type of carbon (e.g., attached to nitrogen).

While specific spectral data for the parent compound is cataloged, detailed assignments are often reported for its derivatives. For example, in derivatives of trientine, the chemical shifts can be precisely assigned to specific protons and carbons in the structure. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. The IR spectrum of N1-(2-Aminoethyl)ethane-1,2-diamine exhibits distinct bands corresponding to the vibrations of its amine and alkane functionalities. chemicalbook.comspectrabase.com

Key characteristic absorptions include:

N-H Stretching: Primary (-NH₂) and secondary (-NH-) amines show characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. Often, primary amines show two bands in this region (symmetric and asymmetric stretching), while secondary amines show one. researchgate.net For instance, typical -NH₂ stretching vibrations have been observed at 3333 cm⁻¹ and 3295 cm⁻¹. researchgate.net

N-H Bending: The bending vibration for primary amines typically appears as a broad or sharp band around 1580-1650 cm⁻¹. researchgate.net A peak at 1582 cm⁻¹ has been attributed to this bending motion. researchgate.net

C-H Stretching: The aliphatic methylene (-CH₂-) groups give rise to symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. researchgate.net

C-N Stretching: The stretching vibrations for aliphatic amines are found in the 1000-1250 cm⁻¹ region.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

|---|---|---|---|

| 3333, 3295 | N-H Stretch | Primary Amine (-NH₂) | researchgate.net |

| 2950, 2865 | C-H Asymmetric/Symmetric Stretch | Methylene (-CH₂) | researchgate.net |

| 1582 | N-H Bend | Primary Amine (-NH₂) | researchgate.net |

Mass Spectrometry (MS, LC-MS)

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with liquid chromatography (LC-MS), it allows for the separation and mass analysis of individual components in a mixture. researchgate.net

For N1-(2-Aminoethyl)ethane-1,2-diamine, soft ionization techniques like electrospray ionization (ESI) are typically used. These methods generally produce a protonated molecular ion [M+H]⁺, allowing for unambiguous determination of the molecular weight. The nominal mass of N1-(2-Aminoethyl)ethane-1,2-diamine is 146 g/mol , and its protonated ion is observed at a mass-to-charge ratio (m/z) of 147. nih.govmanchester.ac.uk

LC-MS has been effectively used to identify and quantify the compound and its acetylated metabolites. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) can provide further structural information through controlled fragmentation of the molecular ion, which helps to confirm the identity of the compound and its derivatives. researchgate.net

| Compound | Ion | Observed m/z | Reference |

|---|---|---|---|

| N1-(2-Aminoethyl)ethane-1,2-diamine (TETA) | [M+H]⁺ | 147 | nih.govmanchester.ac.ukresearchgate.net |

| N1-acetyltriethylenetetramine (MAT) | [M+H]⁺ | 189 | nih.govmanchester.ac.ukresearchgate.net |

| N1,N10-diacetyltriethylenetetramine (DAT) | [M+H]⁺ | 231 | nih.govmanchester.ac.ukresearchgate.net |

Theoretical and Computational Studies of N1 2 Aminoethyl Ethane 1,2 Diamine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. ucl.ac.uk It is widely applied to study molecules like TETA, providing detailed insights into their behavior. nih.gov

Predicting Molecular Structures and Conformations

DFT calculations are instrumental in predicting the three-dimensional structures and various possible conformations of TETA. As a flexible molecule with multiple rotatable bonds, TETA can exist in numerous conformational states. DFT allows for the optimization of these geometries to find the most stable arrangements (lowest energy conformations).

Investigation of Electron Donation Properties

TETA is a potent electron-donating molecule due to the presence of four nitrogen atoms with lone pairs of electrons. DFT is used to quantify these electron-donating properties by analyzing the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. A high HOMO energy indicates a strong tendency to donate electrons, which is characteristic of TETA's nucleophilic nature. The HOMO-LUMO energy gap is also a critical parameter, providing information about the molecule's chemical reactivity and stability. researchgate.net DFT calculations show that the electron density is concentrated around the nitrogen atoms, confirming them as the primary sites for interaction with electron-accepting species like metal ions and electrophiles. researchgate.net

Below is a table summarizing typical electronic properties of TETA calculated using DFT.

| Property | Description | Typical Calculated Value (eV) |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron donation. | ~ -6.0 to -5.5 |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron acceptance. | ~ 1.5 to 2.0 |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity. | ~ 7.5 to 7.0 |

Note: Exact values can vary depending on the specific DFT functional and basis set used in the calculation.

Computational Pre-screening for Reaction Optimization

Computational pre-screening utilizes theoretical methods to virtually test and predict the outcomes of various chemical reactions before they are performed in a laboratory. This approach saves significant time and resources by identifying the most promising reaction conditions. For reactions involving TETA, computational models can screen different solvents, catalysts, temperatures, and pressures to determine the optimal parameters for achieving high yields and selectivity. For example, when TETA is used in the synthesis of new materials or pharmaceutical intermediates, pre-screening can help predict which reaction pathways are most energetically favorable, thereby guiding experimental design and accelerating the development process. utexas.edu

Prediction of Spectroscopic Data (NMR)

Computational chemistry offers methods to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) spectra. researchgate.net Techniques like the Gauge-Including Atomic Orbital (GIAO) method, often used within a DFT framework, can calculate the theoretical ¹H and ¹³C NMR chemical shifts of TETA. nih.gov

These predicted spectra can be compared with experimental data to confirm molecular structures or to help assign peaks in a complex experimental spectrum. github.io The accuracy of these predictions depends on several factors, including the level of theory, the basis set, and the inclusion of solvent effects in the calculation. youtube.com While experimental data provides the definitive characterization, predicted NMR data serves as a valuable tool for interpretation and structural verification. chemicalbook.comjeol.com

The following table shows a comparison of experimental ¹H NMR chemical shifts for TETA with values that could be predicted by computational methods.

| Proton Environment | Experimental Chemical Shift (ppm) | Typical Predicted Chemical Shift (ppm) |

| -NH₂ (Primary Amines) | Variable (Broad) | ~ 1.5 - 2.5 |

| -NH- (Secondary Amines) | Variable (Broad) | ~ 2.0 - 3.0 |

| -CH₂-N | ~ 2.6 - 2.8 | ~ 2.5 - 2.9 |

| -CH₂-CH₂- | ~ 2.5 - 2.7 | ~ 2.4 - 2.8 |

Note: Experimental values can vary based on solvent and concentration. Predicted values are estimates and depend on the computational model.

Molecular Modeling and Simulations related to Complexation

Molecular modeling and simulation techniques, such as molecular dynamics (MD), are essential for studying the complexation of TETA with other molecules, particularly metal ions. mit.edunih.gov TETA is an excellent chelating agent, meaning it can wrap around a central metal ion and form multiple coordinate bonds.

MD simulations can model the dynamic process of complex formation in solution. nih.gov These simulations track the movements of every atom over time, providing a detailed picture of how the flexible TETA molecule changes its conformation to bind to a metal ion. Researchers can analyze the stability of the resulting metal-TETA complex, the coordination geometry (e.g., octahedral), and the strength of the bonds formed. nih.gov This information is critical in fields like coordination chemistry, where TETA-metal complexes are studied for applications in catalysis, materials science, and as potential therapeutic agents. tandfonline.comresearchgate.net Molecular simulations have also been used to study the adsorption of TETA derivatives onto surfaces, for example, to understand their role as clay-swelling inhibitors in the oil and gas industry. researchgate.net

Q & A

Q. What are the recommended synthetic routes for N2-(2-Aminoethyl)ethane-1,1,2-triamine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, orthogonal experimental designs (e.g., varying temperature, solvent polarity, and catalyst ratios) can optimize yield and purity. Evidence from similar polyamines (e.g., diethylenetriamine) suggests using ethanol/water mixtures at 60–80°C with NaBH₄ as a reducing agent to minimize side products . Single-factor and orthogonal experiments (varying parameters like molar ratios and reaction time) are critical for identifying optimal conditions .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- NMR (¹H/¹³C) to confirm amine group connectivity and backbone structure.

- HPLC with UV detection (λ = 220–280 nm) for purity assessment.

- Mass spectrometry (ESI-MS) to verify molecular weight (expected [M+H]⁺ ≈ 163.2 g/mol based on C₅H₁₄N₄).

- Elemental analysis for C/N ratio validation.

Consistent terminology and IUPAC naming rules must be applied to avoid misidentification .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Skin Corrosion/Irritation Category 1A) .

- Ventilation : Use fume hoods to avoid inhalation of vapors/aerosols.

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous release due to aquatic toxicity (GHS Hazard Category 1) .

Advanced Research Questions

Q. How does the chelation behavior of this compound compare to related polyamines like diethylenetriamine (DETA)?

- Methodological Answer : Conduct potentiometric titrations under controlled pH (2–12) to determine stability constants (logK) with transition metals (e.g., Cu²⁺, Ni²⁺). Compare results to DETA (logK ~10.2 for Cu²⁺) . Advanced studies may use X-ray crystallography of metal complexes (e.g., bis[N-(2-aminoethyl)ethane-1,2-diamine]copper(II)) to analyze coordination geometry .

Q. What strategies mitigate oxidative degradation of this compound in aqueous solutions?

- Methodological Answer :

- Stabilizers : Add antioxidants like ascorbic acid (0.1–1.0 wt%) to scavenge free radicals.

- pH control : Maintain solutions at pH 6–8 to reduce amine protonation and autoxidation.

- Storage : Use amber glass vials at 2–8°C under nitrogen atmosphere to limit photolytic/thermal degradation .

Q. How can computational modeling predict the reactivity of this compound in catalytic applications?

- Methodological Answer :

- DFT calculations : Use Gaussian or ORCA software to model electron density maps and frontier molecular orbitals (HOMO/LUMO) for nucleophilic/electrophilic site identification.

- Molecular dynamics (MD) : Simulate solvent interactions (e.g., water, DMSO) to assess solubility and aggregation tendencies.

- Docking studies : Predict binding affinities with biological targets (e.g., enzyme active sites) for drug design applications .

Data Contradictions & Resolution

Q. Discrepancies in reported stability constants for polyamine-metal complexes: How to resolve them?

- Methodological Answer : Cross-validate experimental setups:

- Standardize ionic strength (e.g., 0.1 M KCl) and temperature (25°C) during titrations.

- Use multiple techniques (e.g., UV-Vis, NMR titration) to confirm logK values.

- Reference high-quality datasets from IUPAC or NIST to reconcile discrepancies .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.